1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Description
1-(4-Ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a barbiturate-derived compound characterized by a pyrimidine-2,4,6-trione core substituted at the 1-position with a 4-ethoxyphenyl group. This substitution introduces an electron-donating ethoxy group (-OCH₂CH₃) into the aromatic ring, which may influence electronic properties, solubility, and biological interactions.
Structurally, the pyrimidine-2,4,6-trione moiety is analogous to barbituric acid, a scaffold known for diverse biological activities, including enzyme inhibition and antimicrobial effects.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-18-9-5-3-8(4-6-9)14-11(16)7-10(15)13-12(14)17/h3-6H,2,7H2,1H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJSIWKSPJKMFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642128 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of chalcones with urea or thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in anhydrous ethanol under reflux conditions for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of halogenated pyrimidine derivatives.
Scientific Research Applications
1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, it can interfere with the replication of viral DNA, making it a potential antiviral agent .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups : Compounds with methoxy or ethoxy substituents (e.g., 4-methoxyphenethyl in , 4-ethoxyphenyl in the target compound) exhibit moderate EC₅₀ values (0.71–3.55 μM), suggesting balanced electronic effects for biological interactions.
- Halogenated Derivatives : Chloro or fluoro substituents (e.g., 4-fluorophenethyl in ) enhance polarity and may improve target binding, as seen in lower EC₅₀ values.
- Benzylidene Derivatives : 5-Substituted analogs (e.g., 5-(4-methoxybenzylidene)) demonstrate antimicrobial activity, highlighting the role of conjugated systems in membrane disruption .
Enzyme Inhibition
- Mutant SOD1 Aggregation Inhibition : Derivatives like 1-cyclopentyl-3-(3,4-dichlorophenethyl)pyrimidine-2,4,6-trione (EC₅₀ = 0.71 μM) show potent activity, attributed to hydrophobic interactions from cyclopentyl and halogenated aryl groups .
- Xanthine Oxidase Inhibition : Barbiturates with hydrazinylidene substituents (e.g., compound 6c in ) exhibit IC₅₀ values of 24.3 μM, suggesting that electron-withdrawing groups may reduce efficacy compared to ethoxy-containing analogs.
Antimicrobial and Antiproliferative Effects
- Chalcone Derivatives : 5-Acetylpyrimidine-2,4,6-trione-based chalcones show antifungal and antibacterial activity, with MIC values ranging from 12.5–50 μg/mL .
- Antiproliferative Activity : 5-(Benzylidene)-1,3-dimethylpyrimidine-2,4,6-triones inhibit ovarian and breast cancer cell lines, likely via intercalation with DNA .
Physical and Chemical Properties
Notes:
- The ethoxy group in the target compound may enhance aqueous solubility compared to alkyl or halogenated analogs.
- Higher purity (>95%) is common in derivatives with optimized synthetic protocols (e.g., recrystallization in ).
Biological Activity
1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS No. 202119-00-4) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, synthesis, and biological activities, supported by relevant case studies and research findings.
- Molecular Formula : C12H12N2O4
- Molecular Weight : 248.23 g/mol
- Structure : The compound features a pyrimidine ring substituted with a 4-ethoxyphenyl group. This structural modification is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves traditional organic synthesis techniques. The introduction of the ethoxy group at the para position of the phenyl ring enhances the compound's solubility and potentially its bioactivity.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of pyrimidine derivatives. For instance:
- Case Study : A study evaluated various pyrimidine derivatives against different cancer cell lines (SiHa, A549, MCF-7). Compounds similar to 1-(4-ethoxyphenyl)pyrimidine showed IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics like etoposide .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(4-Ethoxyphenyl)pyrimidine | MCF-7 | 0.09 ± 0.0085 |
| Similar Pyrimidine Derivative | A549 | 0.03 ± 0.0056 |
| Etoposide | MCF-7 | 2.19 ± 1.87 |
Antibacterial and Antifungal Activity
Pyrimidine derivatives are also recognized for their antibacterial and antifungal properties:
- Research Findings : A synthesized series of pyrimidines demonstrated effective antibacterial activity against strains such as E. coli, S. aureus, and C. albicans. The minimum inhibitory concentration (MIC) values were reported to be promising for compounds structurally related to 1-(4-ethoxyphenyl)pyrimidine .
Anti-Alzheimer’s Potential
Emerging research suggests that pyrimidine derivatives may have neuroprotective effects:
- Study Overview : In vitro studies indicated that certain pyrimidines could inhibit acetylcholinesterase (AChE) activity, which is crucial in Alzheimer's disease management. For example, compounds with similar structures showed IC50 values significantly lower than standard drugs like galantamine .
The biological activity of 1-(4-ethoxyphenyl)pyrimidine is believed to stem from its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The presence of the ethoxy group may enhance binding affinity to target enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Studies have indicated that certain pyrimidines can induce cell cycle arrest in cancer cells, leading to apoptosis.
Q & A
Q. What are the optimal synthetic routes and purification methods for 1-(4-ethoxyphenyl)pyrimidine-2,4,6-trione derivatives?
The compound is typically synthesized via Knoevenagel condensation (e.g., reacting barbituric acid derivatives with aldehydes under piperidine and benzoic acid catalysis in benzene) . Purification methods include:
- Recrystallization from ether/hexane mixtures at 60°C.
- Silica gel chromatography for derivatives with polar substituents.
- Vacuum drying to remove solvents. Purity (>95%) is confirmed by elemental analysis (e.g., C, H, N, O content) and NMR spectroscopy .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structure of pyrimidine-2,4,6-trione derivatives?
Key NMR signals for structural validation include:
- 1H NMR : Aromatic protons (δ 6.8–7.3 ppm), ethoxy/methoxy groups (δ 3.7–4.1 ppm), and methylene/methine protons (δ 2.6–4.6 ppm) .
- 13C NMR : Carbonyl carbons (δ 151–164 ppm), aromatic carbons (δ 114–142 ppm), and ether carbons (δ 55–71 ppm) . Example: For 1-(4-methoxyphenethyl)-3-phenethyl derivatives, 1H NMR shows distinct peaks at δ 7.15 (aromatic) and δ 3.77 (methoxy) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent effects) influence the bioactivity of pyrimidine-2,4,6-trione derivatives?
EC50 values (a measure of inhibitory potency) vary significantly with substituents:
| Compound | Substituent | EC50 (μM) | Source |
|---|---|---|---|
| 1-Phenethyl-3-(2-phenoxyethyl) | 2-phenoxyethyl | 1.32 | |
| 1-(4-Fluorophenethyl)-3-(2-isopropoxyethyl) | 2-isopropoxyethyl | 2.97 | |
| 1-(4-Methoxyphenethyl)-3-phenethyl | 4-methoxyphenethyl | 3.36 | |
| Key trends: |
- Electron-withdrawing groups (e.g., -F, -Cl) enhance potency (lower EC50).
- Bulky substituents (e.g., cyclohexyl, thiophene) reduce activity due to steric hindrance .
Q. How can contradictions in bioactivity data across similar derivatives be resolved?
Discrepancies in EC50 values (e.g., compound 31 vs. 34 in ) may arise from:
- Solubility differences : Hydrophobic substituents (e.g., morpholinoethyl in 34 ) reduce bioavailability, leading to EC50 >32 μM .
- Stereochemical effects : Enantiomers (e.g., compounds 49 and 51 in ) show divergent activities due to chiral center interactions with targets. Methodological resolution :
- Perform dose-response assays in multiple cell lines.
- Use molecular docking to assess binding affinity to targets like mutant SOD1 or STAT3 .
Q. What experimental strategies are recommended for evaluating the inhibition of STAT3 or SOD1 aggregation?
- STAT3 inhibition :
- Electrophoretic mobility shift assay (EMSA) to measure STAT3-DNA binding inhibition (IC50 = 2.5–3.8 μM for top hits) .
- 3D-QSAR modeling to optimize substituents at R1/R2 positions (e.g., 4-chlorophenylthio groups enhance activity) .
- Mutant SOD1 aggregation :
- Thioflavin-T fluorescence assays to monitor amyloid formation.
- Cell viability assays (e.g., Panc-1 pancreatic cancer cells) to confirm functional inhibition .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing and testing pyrimidine-2,4,6-trione derivatives?
- Standardize reaction conditions : Use anhydrous solvents, controlled temperature, and inert atmospheres.
- Validate purity : Combine elemental analysis (>95% purity) with HPLC (e.g., chiral HPLC for enantiomers, 97.2% ee for compound 51 ) .
- Cross-validate bioactivity : Replicate EC50 measurements in independent labs using identical cell lines (e.g., HEK293T for SOD1 aggregation) .
Future Directions
Q. What unexplored applications exist for 1-(4-ethoxyphenyl)pyrimidine-2,4,6-trione derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
